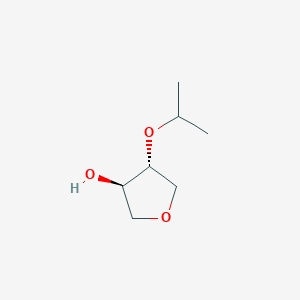

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry and the types of bonds present .Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Synthesis and Characterization

Preparation Techniques : The preparation of similar compounds, like the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran, has been achieved through processes starting from specific alcohols and involving steps like kinetic resolution, Sharpless asymmetric dihydroxylation, and acylation (Zhang et al., 2014).

Synthesis of Derivatives : An efficient route has been developed for creating new branched tetrahydrofurane δ-sugar amino acids, demonstrating the versatility of tetrahydrofuran derivatives in synthesizing complex organic molecules (Defant et al., 2011).

Catalytic and Chemical Transformations

Palladium-Catalyzed Synthesis : Studies on 4-yn-1-ols indicate that palladium-catalyzed synthesis is a viable method for producing certain tetrahydrofuran derivatives, showcasing the potential for catalytic processes in synthesizing compounds related to (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol (Gabriele et al., 2000).

Platinum-Catalyzed Intramolecular Hydroalkoxylation : The formation of cyclic ethers, including tetrahydrofurans, via platinum-catalyzed hydroalkoxylation has been reported, which could be relevant for synthesizing variants of this compound (Qian et al., 2004).

Potential Applications in Molecular Recognition and Biosynthesis

Molecular Recognition : Certain tetrahydrofuran derivatives have been used in molecular recognition by NMR and fluorescence spectroscopy, indicating potential applications for this compound in this field (Khanvilkar & Bedekar, 2018).

Biosynthesis from CO2 : The synthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacteria highlights the potential for using tetrahydrofuran derivatives in biosynthetic pathways related to environmental sustainability and renewable resources (Wang et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4R)-4-propan-2-yloxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCSKDKNMNDRM-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1COC[C@H]1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)

![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)